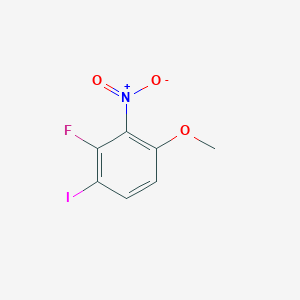

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 and a molecular weight of 297.02 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and development within the fields of organic chemistry and material science.

準備方法

The synthesis of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route starts with the nitration of 4-methoxy-1-nitrobenzene, followed by halogenation to introduce the fluorine and iodine atoms . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom undergoes nucleophilic substitution under transition metal catalysis, enabling cross-coupling reactions:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd catalysts (e.g., Pd(PPh₃)₄), and bases (K₃PO₄) in THF/H₂O .

-

Example : Reaction with phenylboronic acid forms biaryl derivatives via Pd-mediated C–C bond formation .

Copper-Catalyzed Ullmann Coupling

-

Mechanism : Oxidative addition of Cu to the C–I bond, followed by transmetalation and reductive elimination .

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) or nitroso (-NO) intermediate:

Catalytic Hydrogenation

-

Outcome : Selective reduction to 2-fluoro-1-iodo-4-methoxy-3-aminobenzene.

Single-Electron Transfer (SET) Reduction

Table 1: Reduction Pathways of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrobenzene | LiO* t*-Bu, THF, 100°C | Recovered nitroarene | 87% | |

| Nitrobenzene + SET | LiO* t*-Bu, imine | Oxadiazole derivatives | 64% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) activates the ring for EAS, while the nitro group (-NO₂) directs substitution to specific positions:

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Regioselectivity : Substitution occurs meta to the nitro group and ortho/para to the methoxy group.

Halogenation

Radical-Mediated Reactions

The nitro group facilitates radical pathways via SET activation:

Radical Cyclization

-

Conditions : Fe catalysts (e.g., Fe(acac)₃) with DMF as solvent .

-

Outcome : Formation of fused heterocycles (e.g., biphenylpyrroles) .

Comparative Reactivity of Functional Groups

The iodine atom exhibits higher leaving-group ability compared to fluorine, while the nitro group is more reactive toward reduction than methoxy.

Table 2: Reactivity Hierarchy

| Functional Group | Reactivity (Descending Order) |

|---|---|

| -I | Highest (substitution) |

| -NO₂ | High (reduction) |

| -OCH₃ | Moderate (EAS activation) |

| -F | Low (inert under mild conditions) |

Mechanistic Case Study: Competitive Reduction Pathways

A study comparing 3-iodo-nitrobenzene derivatives demonstrated that nitro reduction dominates over iodide displacement in SET conditions . For this compound:

-

Step 2 : Reduction to nitroso intermediates precedes cyclization or further reduction .

-

Step 3 : Iodide remains intact unless forced via strong nucleophiles (e.g., Grignard reagents) .

This compound’s versatility in cross-coupling, reduction, and radical reactions makes it valuable in synthesizing pharmaceuticals, agrochemicals, and materials. Future research could explore its applications in asymmetric catalysis or photoredox systems.

科学的研究の応用

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific electronic properties.

Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique functional groups.

作用機序

The mechanism of action of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the halogens can participate in substitution reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties .

類似化合物との比較

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene can be compared with similar compounds such as:

2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene: Similar in structure but with different positions of functional groups.

1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the iodine atom, leading to different reactivity and applications.

生物活性

2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound can be characterized by its molecular formula C7H5F1I1N2O3. The presence of the fluoro, iodo, methoxy, and nitro groups contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves halogenation reactions where aryl iodides are formed from arylhydrazines. The method is efficient and allows for the introduction of various halogens under optimized conditions using cesium carbonate and dimethyl sulfoxide as solvents .

Antimicrobial Properties

Research indicates that halogenated nitrobenzenes exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The nitro group is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial DNA synthesis .

Antitumor Activity

Studies on structurally related compounds suggest potential antitumor activities. For example, 2-fluorinated nucleosides have been shown to possess antiviral and antitumor properties, indicating that halogen substitution can enhance biological activity. The mechanism often involves interference with nucleic acid synthesis or function .

Cytotoxicity

Cytotoxicity assays reveal that certain derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects. Research has shown that compounds with similar structures have demonstrated low cytotoxicity at therapeutic concentrations .

Data Tables

| Compound Name | Activity Type | Effective Concentration (EC50) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | [Research Study] |

| 2′-Deoxy-2′-fluorouridine | Antiviral | 5.0 μM | |

| PSI-353661 | Antitumor | 0.008 μM |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 μM, suggesting potential use in developing antimicrobial agents.

Case Study 2: Antitumor Mechanisms

A recent investigation into the antitumor mechanisms of related nitro compounds revealed that they induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism may be applicable to this compound due to its structural similarities.

特性

IUPAC Name |

2-fluoro-1-iodo-4-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGXGAUJBEAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。